4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Description
Scientific Research Applications
Synthesis and Derivative Development
4-Methyl-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzamide is involved in the synthesis and development of various derivative compounds for potential biological and pharmaceutical applications. Research studies have focused on creating a wide range of heterocyclic compounds, including pyrimidines, pyrazoles, and thiazoles, which are foundational in developing drugs with various therapeutic potentials. For example, the synthesis of Thiazolo and Triazolo Pyrimidines, Pyrimido Triazine derivatives, and other related compounds showcases the chemical versatility and significance of such molecular structures in medicinal chemistry (Haiza et al., 2000).
Anticancer Activity
The compound and its derivatives have been explored for their anticancer activities. Specific derivatives have shown promising results against various cancer cell lines, highlighting the potential of these compounds in cancer therapy. Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrates significant anticancer activity, suggesting the potential for further development into anticancer drugs (Ravinaik et al., 2021).
Antibacterial and Antifungal Properties
Studies have also explored the antibacterial and antifungal properties of derivatives, indicating their potential as antimicrobial agents. This broad spectrum of activity against various pathogens further underscores the importance of these compounds in developing new treatments for infectious diseases. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, highlighting the versatility of these compounds in targeting different types of pathogens (Hebishy et al., 2020).
Inhibitory Effects on Enzymatic and Cellular Targets
The compound's derivatives have been shown to inhibit various enzymatic and cellular targets, which is crucial for developing targeted therapies for diseases like tuberculosis and cancer. The thiazole-aminopiperidine hybrid analogs, for instance, have been identified as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis and possibly other bacterial infections (Jeankumar et al., 2013).
properties
IUPAC Name |
4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-13-5-8-15(9-6-13)19(25)23-18-12-16(10-7-14(18)2)20-24-17-4-3-11-22-21(17)26-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHADYAQYXCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide |
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